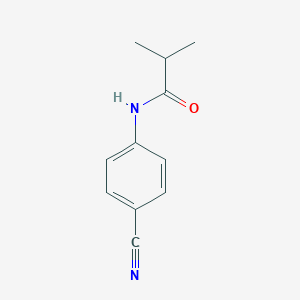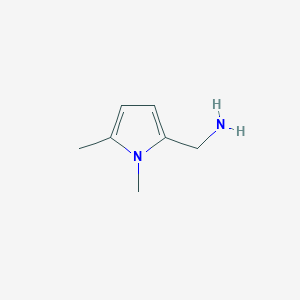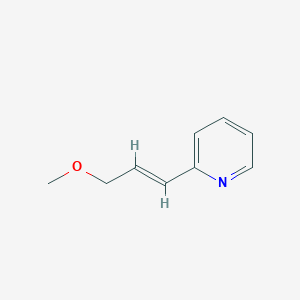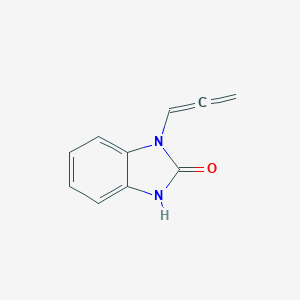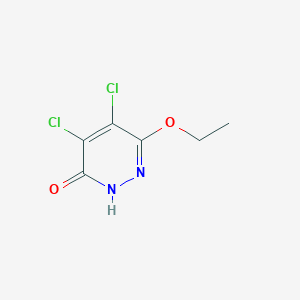
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone, also known as DCPE, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and induce apoptosis. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in high purity. 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone. One direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is the exploration of its potential applications in other fields, such as material science and environmental remediation. Additionally, the development of more water-soluble derivatives of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone could expand its potential applications in medicine and other fields.
Métodos De Síntesis
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4,5-dichloro-6-hydroxy-3(2H)-pyridazinone with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone in high purity.
Aplicaciones Científicas De Investigación
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In material science, 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
4,5-dichloro-3-ethoxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOUIPCRBFXZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=O)C(=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


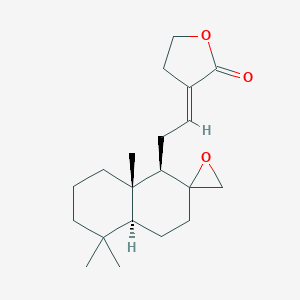
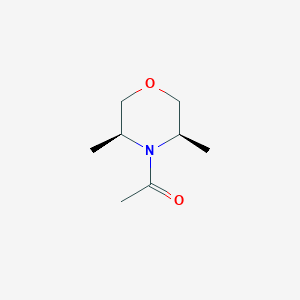

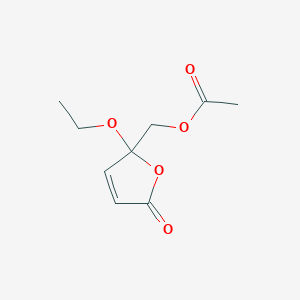
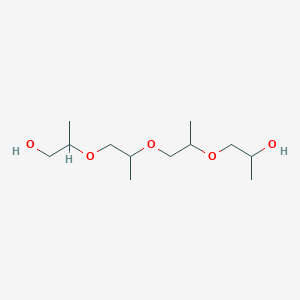
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)

